2,4-Dibromothiazole-5-carboxylic acid
Overview
Description
2,4-Dibromothiazole-5-carboxylic acid is a heterocyclic organic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromothiazole-5-carboxylic acid typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
- Substitution reactions typically yield derivatives with functional groups replacing the bromine atoms.
- Oxidation reactions can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2,4-Dibromothiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-dibromothiazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the thiazole ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dichlorothiazole-5-carboxylic Acid: Similar in structure but contains chlorine atoms instead of bromine.
2,4-Difluorothiazole-5-carboxylic Acid: Contains fluorine atoms, offering different electronic properties.
Uniqueness: 2,4-Dibromothiazole-5-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chlorinated or fluorinated counterparts. The bromine atoms enhance its ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568968 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-96-8 | |
Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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